molecular formula C16H14ClN3O B2600541 1-(3-chloro-4-methylphenyl)-3-(1H-indol-3-yl)urea

1-(3-chloro-4-methylphenyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2600541
M. Wt: 299.75 g/mol
InChI Key: FWAWUBPOSFYSMU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions: STING-IN-7 primarily undergoes substitution reactions during its synthesis. The key reaction is the Suzuki-Miyaura cross-coupling, which involves the substitution of the iodine atom with an aryl group .

Common Reagents and Conditions:

  • Sodium methanesulfinate
  • Tert-butyldimethylsilyl chloride
  • Palladium catalysts for Suzuki-Miyaura cross-coupling
  • Solvents such as dimethylformamide (DMF) and dichloromethane (DCM)

Major Products: The major product of these reactions is the aryl-substituted cyclic dinucleotide, which is the active form of STING-IN-7 .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-10-6-7-11(8-13(10)17)19-16(21)20-15-9-18-14-5-3-2-4-12(14)15/h2-9,18H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAWUBPOSFYSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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